molecular formula C13H9F3OS B8076546 2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol

2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol

Cat. No.: B8076546
M. Wt: 270.27 g/mol
InChI Key: RMUIPSSECZVRCO-UHFFFAOYSA-N
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Description

The compound identified as “2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. It is important to understand its properties, preparation methods, chemical reactions, and applications to fully appreciate its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol involves specific chemical reactions and conditions. The preparation methods typically include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.

    Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds.

Scientific Research Applications

2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol include other cyclodextrin inclusion complexes and compounds with similar chemical structures. These compounds may share some properties and applications but also have unique characteristics that distinguish them from this compound .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the particular applications it is suited for. Its ability to form inclusion complexes with cyclodextrins makes it valuable in various fields, including food chemistry and pharmaceuticals .

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methoxy]-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c14-9-2-1-8(11(16)5-9)7-17-12-6-10(15)3-4-13(12)18/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUIPSSECZVRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)COC2=C(C=CC(=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)COC2=C(C=CC(=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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